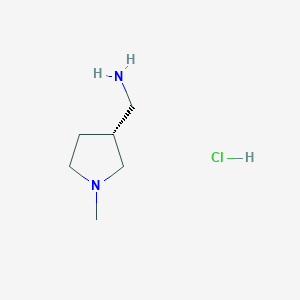
(R)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Material: ®-1-methylpyrrolidine.
Reagents: Formaldehyde and hydrogen chloride.
Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity ®-1-methylpyrrolidine, formaldehyde, and hydrogen chloride.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using crystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of ®-(1-Methylpyrrolidin-3-yl)methanamine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
(S)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride: The enantiomer of the compound .
Uniqueness
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ®-configuration allows for selective interactions with chiral receptors and enzymes, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
QKYJYFADIGZPFZ-FYZOBXCZSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)CN.Cl |
Canonical SMILES |
CN1CCC(C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
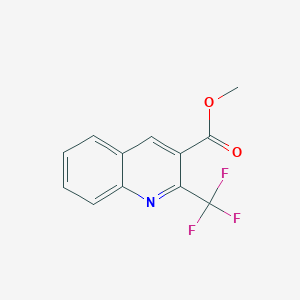
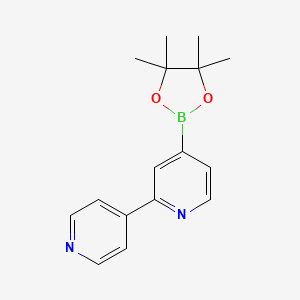
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
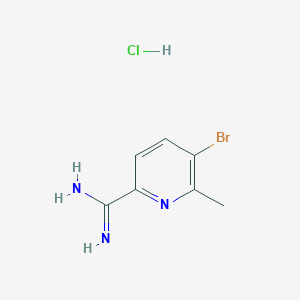
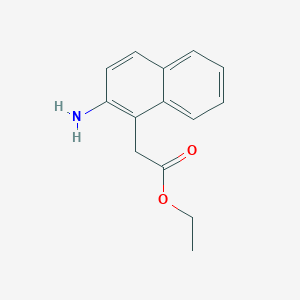
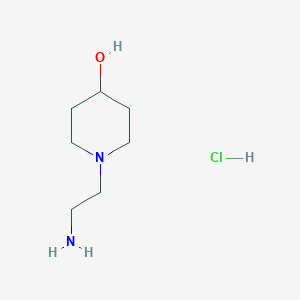
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
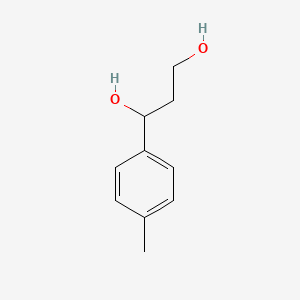
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
